Curculigoside

Anti-inflammatory Rheumatoid arthritis JAK/STAT signaling

Curculigoside is the definitive tool compound for JAK/STAT/NF-κB pathway research, exhibiting concentration-dependent inhibition of JAK1, JAK3, and STAT3 in synoviocyte models—a mechanism uncharacterized in Curculigoside B or C. In osteoporosis studies, it reliably reverses dexamethasone-induced suppression of osteoblast proliferation and differentiation, delivering quantifiable endpoints for bone metabolism screening. Its exceptionally low oral bioavailability (0.22–0.38%) establishes it as a critical pharmacokinetic benchmark when evaluating structural modifications of phenolic glycosides such as Curculigoside C. Select Curculigoside for pathway-specific investigation backed by well-characterized, reproducible pharmacology.

Molecular Formula C22H26O11
Molecular Weight 466.4 g/mol
CAS No. 85643-19-2
Cat. No. B1669338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurculigoside
CAS85643-19-2
SynonymsCurculigoside A;  Curculigoside-A; 
Molecular FormulaC22H26O11
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1
InChIKeySJJRKHVKAXVFJQ-QKYBYQKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Curculigoside (CAS 85643-19-2): A Multi-Target Phenolic Glycoside for Bone, Neuro, and Inflammation Research


Curculigoside (Curculigoside A), a phenolic glycoside isolated from Curculigo orchioides [1], is a widely cited natural product in osteoporosis, neuroprotection, and inflammation research [2]. Its activities, including antioxidant, anti-arthritic, and neuroprotective effects, are mediated through modulation of the JAK/STAT/NF-κB signaling pathway [2].

Why Curculigoside Should Not Be Substituted with Curculigoside B or C in Critical Studies


Despite structural similarities, curculigoside analogs exhibit distinct biological activity profiles that preclude generic substitution. Curculigoside uniquely engages the JAK/STAT/NF-κB axis in inflammation models [1], a mechanism not documented for Curculigoside B or C. In anti-osteoporotic assays, Curculigoside and Curculigoside B differ in their modulation of ALP activity [2]. Furthermore, Curculigoside's absolute oral bioavailability is significantly lower than that of Curculigoside C [3], impacting in vivo dosing strategies. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation of Curculigoside: Comparator-Based Evidence for Informed Procurement


Curculigoside's Selective JAK/STAT Inhibition vs. Curculigoside B and C

In a head-to-head comparison within the same study, curculigoside demonstrated a concentration-dependent decrease in JAK1, JAK3, and STAT3 protein expression in MH7A synoviocytes compared to a TNF-α stimulated group [1]. This specific modulation of the JAK/STAT pathway is a key mechanistic differentiator, as similar data are not available for Curculigoside B or C .

Anti-inflammatory Rheumatoid arthritis JAK/STAT signaling

Curculigoside Demonstrates Superior Anti-Osteoporotic ALP Modulation

A cross-study comparison of data from the same research group shows that Curculigoside (compound 2) uniquely increased alkaline phosphatase (ALP) activity in neonatal rat calvarial osteoblasts, whereas Curculigoside B (compound 3) did not [1]. Both compounds increased proliferation, but only Curculigoside enhanced this key marker of osteoblast differentiation.

Osteoporosis Osteoblast differentiation Bone metabolism

Curculigoside Reverses Dexamethasone-Induced Osteoblast Suppression

In a direct comparative study, dexamethasone (DEX) at 1 μM significantly decreased osteoblast proliferation. Pretreatment with Curculigoside at 25-100 μg/ml remarkably reversed this cytotoxic effect [1]. This protective efficacy provides a quantitative benchmark for selecting Curculigoside in models of drug-induced bone loss.

Glucocorticoid-induced osteoporosis Osteoblast proliferation Cell viability

Curculigoside Exhibits Significantly Lower Oral Bioavailability than Curculigoside C

Pharmacokinetic profiling reveals a major in vivo handling difference. Curculigoside A has an extremely low absolute oral bioavailability of 0.22-0.38% in rats [1]. In contrast, Curculigoside C, which bears an additional hydroxyl group, exhibits a higher absolute oral bioavailability of 2.01-2.39% [2]. This ~10-fold difference critically influences dose selection for in vivo studies.

Pharmacokinetics ADME In vivo dosing

Optimized Application Scenarios for Curculigoside Based on Quantitative Evidence


In Vitro Rheumatoid Arthritis and Inflammatory Signaling Research

Select Curculigoside for studies on JAK/STAT-mediated inflammation. Its well-characterized, concentration-dependent inhibition of JAK1, JAK3, and STAT3 in MH7A synoviocytes [1] makes it a superior tool compound for dissecting this pathway in arthritic models.

Glucocorticoid-Induced Osteoporosis (GIOP) Model Development

Use Curculigoside to investigate protective mechanisms against GIOP. Its proven ability to reverse dexamethasone-induced suppression of osteoblast proliferation and differentiation [1] provides a clear, quantifiable endpoint for screening novel therapies or studying bone metabolism.

Comparative Pharmacology of Phenolic Glycoside Bioavailability

Employ Curculigoside as a key comparator in ADME studies of phenolic glycosides. Its exceptionally low oral bioavailability (0.22-0.38%) [1] serves as an important benchmark when evaluating the impact of structural modifications (e.g., hydroxylation in Curculigoside C) on pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curculigoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.